molecular formula C30H28N4O3S B2707954 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1794838-12-2

2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2707954
CAS RN: 1794838-12-2
M. Wt: 524.64
InChI Key: VFEVLFLRCOCORK-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” is a chemical compound with a molecular formula of C30H28N4O3S and a molecular weight of 524.64. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antifolate and Antitumor Agents

The compound is related to research in the design and synthesis of antifolate agents, aiming at inhibiting dihydrofolate reductase (DHFR) for potential antitumor applications. For instance, Gangjee et al. (2007) synthesized classical and nonclassical antifolates as potential DHFR inhibitors and antitumor agents, showcasing the broader chemical family's significance in cancer research. The study highlighted classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogs, emphasizing their efficacy as DHFR inhibitors and their ability to inhibit tumor cell growth in culture, underscoring the potential for therapeutic applications Design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates.

Crystal Structure Analysis

Studies by Subasri et al. (2016, 2017) focus on crystal structure analysis of related compounds, providing valuable insights into their conformation and molecular interactions. Such structural insights are crucial for understanding the compound's biological activities and optimizing its pharmacological properties Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.

Radiosynthesis for PET Imaging

Dollé et al. (2008) explored the radiosynthesis of selective radioligands based on similar structural frameworks for imaging translocator proteins with positron emission tomography (PET), indicating the compound's relevance in developing diagnostic tools Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET.

Antimicrobial Activities

Research into the antimicrobial properties of compounds within the same chemical family has been conducted, as evidenced by Wardkhan et al. (2008). Their work on thiazoles and their derivatives, including antimicrobial activity tests, reflects the broader interest in harnessing these compounds for potential antibacterial and antifungal applications New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-3-20-10-12-22(13-11-20)32-26(35)19-38-30-33-27-25(21-8-6-5-7-9-21)18-31-28(27)29(36)34(30)23-14-16-24(17-15-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEVLFLRCOCORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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